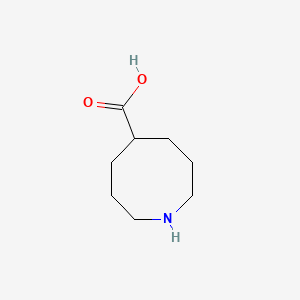
Azocane-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azocane-5-carboxylic acid is an organic compound characterized by an eight-membered ring structure with a carboxylic acid functional group. This compound is part of the broader class of carboxylic acids, which are known for their wide distribution in nature and their role as intermediates in various biochemical pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Azocane-5-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of primary alcohols or aldehydes using strong oxidizing agents such as potassium permanganate (KMnO₄) in acidic, alkaline, or neutral media . Another method includes the hydrolysis of nitriles, where the nitrile group is converted to a carboxylic acid under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The use of catalytic oxidation with agents like methanol and carbon monoxide is also prevalent in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: Azocane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of esters and amides through nucleophilic acyl substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Thionyl chloride (SOCl₂) for conversion to acid chlorides, followed by reaction with alcohols or amines.
Major Products:
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
Ketones and Aldehydes: Formed through oxidation reactions.
Aplicaciones Científicas De Investigación
Azocane-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of polymers, nanomaterials, and surface modifiers.
Mecanismo De Acción
The mechanism of action of azocane-5-carboxylic acid involves its interaction with various molecular targets and pathways. The carboxyl group (-COOH) can form hydrogen bonds, enhancing the compound’s stability and reactivity. In biological systems, it may interact with enzymes and proteins, influencing metabolic processes .
Comparación Con Compuestos Similares
Azocane-5-carboxylic acid can be compared to other carboxylic acids such as:
Formic Acid: A simple carboxylic acid with a single carbon atom.
Acetic Acid: Known for its role in vinegar and as a precursor in chemical synthesis.
Citric Acid: A tricarboxylic acid involved in the citric acid cycle.
Uniqueness: this compound’s eight-membered ring structure distinguishes it from simpler carboxylic acids, providing unique chemical and physical properties that are valuable in various applications .
Propiedades
Fórmula molecular |
C8H15NO2 |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
azocane-5-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c10-8(11)7-3-1-5-9-6-2-4-7/h7,9H,1-6H2,(H,10,11) |
Clave InChI |
REDKJPXXOWMWEM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCCNC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


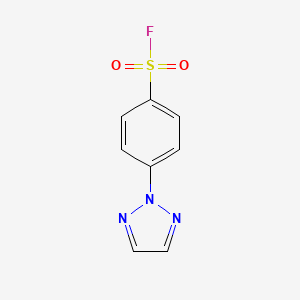
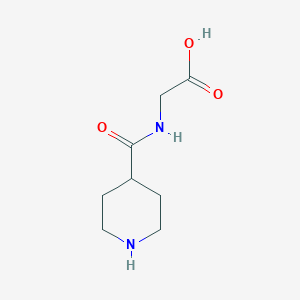
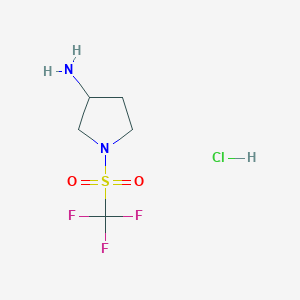
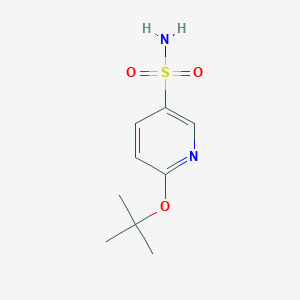
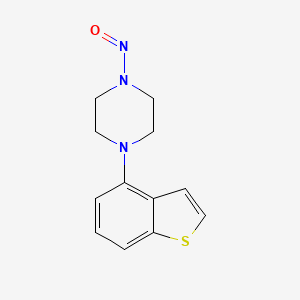
![Methyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13514546.png)
![rac-(1R,2R)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid](/img/structure/B13514548.png)
![rac-(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine-2,3-dione, cis](/img/structure/B13514552.png)
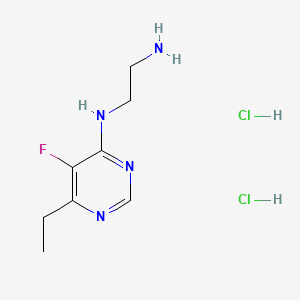
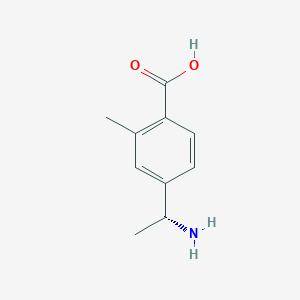
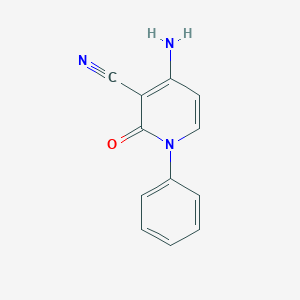
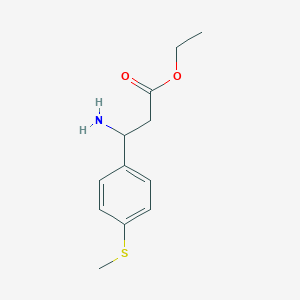
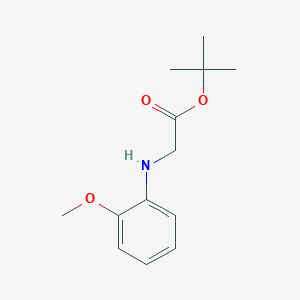
![Methyl 3-({[4-(trifluoromethyl)phenyl]methyl}amino)propanoate](/img/structure/B13514583.png)
